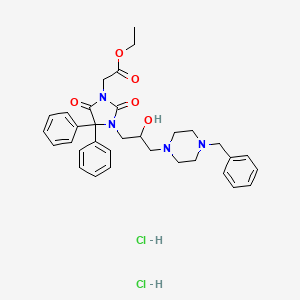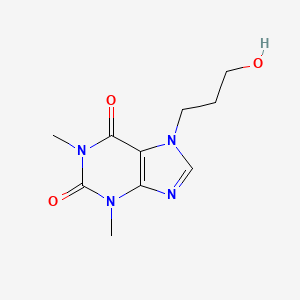
7-(3-Hydroxypropyl)theophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Hydroxypropyl)theophylline is a derivative of theophylline, a well-known methylxanthine used primarily for its bronchodilator effects. The addition of a hydroxypropyl group to theophylline enhances its solubility and modifies its pharmacokinetic properties, making it a compound of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Hydroxypropyl)theophylline typically involves the alkylation of theophylline with 3-chloropropanol under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 7-(3-Hydroxypropyl)theophylline undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups attached to the theophylline core.
Substitution: The hydroxypropyl group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 7-(3-oxopropyl)theophylline.
Reduction: Formation of this compound derivatives with modified side chains.
Substitution: Introduction of various functional groups such as esters, ethers, or amides.
Scientific Research Applications
7-(3-Hydroxypropyl)theophylline has diverse applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxypropyl substitution on theophylline’s chemical properties.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its bronchodilator properties and potential use in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).
Industry: Utilized in the development of controlled-release drug formulations and as a precursor for other pharmaceutical compounds
Mechanism of Action
The mechanism of action of 7-(3-Hydroxypropyl)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels in cells. This results in the relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels. Additionally, it blocks adenosine receptors, reducing airway responsiveness to histamine and other bronchoconstrictors .
Comparison with Similar Compounds
Theophylline: The parent compound, widely used as a bronchodilator.
7-(2-Hydroxypropyl)theophylline: A similar derivative with a hydroxypropyl group at a different position.
Caffeine: Another methylxanthine with similar stimulant properties but different pharmacokinetics.
Uniqueness: 7-(3-Hydroxypropyl)theophylline stands out due to its enhanced solubility and modified pharmacokinetic profile, which may offer advantages in specific therapeutic applications. Its unique structure allows for targeted modifications and the development of novel drug formulations .
Properties
CAS No. |
23146-04-5 |
|---|---|
Molecular Formula |
C10H14N4O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O3/c1-12-8-7(9(16)13(2)10(12)17)14(6-11-8)4-3-5-15/h6,15H,3-5H2,1-2H3 |
InChI Key |
QCGRMMZPZDAITA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



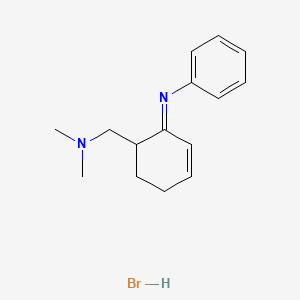

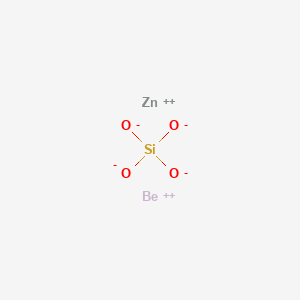

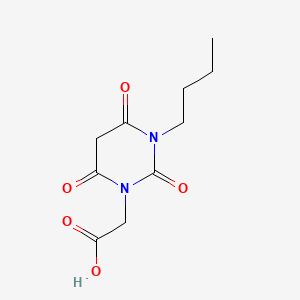
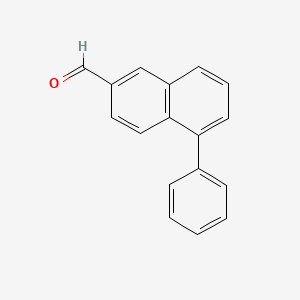
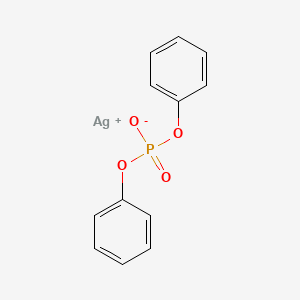
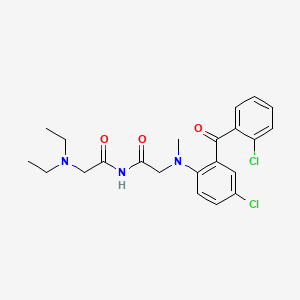


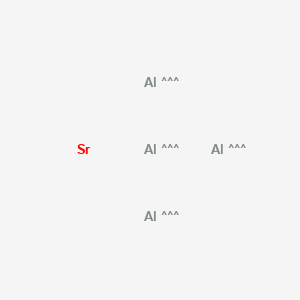
![ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide](/img/structure/B13754990.png)
